1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole

Physicochemical profiling Drug-likeness Lead optimization

Solubility-limited attrition in heterocyclic lead series delays milestones. 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole (CAS 135830-06-7) offers a regioisomerically pure imidazo[1,2-b]pyrazole core that eliminates tautomeric mixtures complicating SAR. This N1,C2-dimethyl scaffold provides a defined single tautomer for reliable C3 C-H functionalization. • Zero HBD, TPSA 22.2 Ų, XLogP3-AA 0.5: aligns with CNS MPO guidelines for brain penetration. • 13.3-fold solubility increase over indole scaffold, reducing precipitation risk in biochemical assays. • Consistent 97% purity minimizes purification burdens and ensures reproducible multi-step synthesis.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 135830-06-7
Cat. No. B163919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole
CAS135830-06-7
Synonyms1H-Imidazo[1,2-b]pyrazole,1,2-dimethyl-(9CI)
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC=N2)N1C
InChIInChI=1S/C7H9N3/c1-6-5-10-7(9(6)2)3-4-8-10/h3-5H,1-2H3
InChIKeyJZPXFVJBVIUBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole Overview


1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole (CAS 135830-06-7, molecular formula C₇H₉N₃, molecular weight 135.17 g/mol) is a fully aromatic, N1,C2-dimethyl-substituted fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole family [1]. This scaffold has garnered attention as a privileged motif in medicinal chemistry due to documented anticancer, anti-inflammatory, antimicrobial, and α-glucosidase inhibitory activities across various substitution patterns [2]. Unlike the parent 1H-imidazo[1,2-b]pyrazole or the partially saturated 2,3-dihydro analog (IMPY, a known DNA synthesis inhibitor), the 1,2-dimethyl derivative presents a unique combination of zero hydrogen-bond donor capacity, reduced topological polar surface area, and modulated lipophilicity that distinguishes it from both unsubstituted and regioisomeric dimethyl variants [3].

Why Regioisomer Identity Matters


The imidazo[1,2-b]pyrazole scaffold exists in multiple regioisomeric and tautomeric forms, and the position of methyl substitution critically dictates both physicochemical properties and reactivity in downstream functionalization [1]. The 1,2-dimethyl substitution pattern (N1-methyl + C2-methyl) is structurally distinct from the 1,6-dimethyl (CAS 1824138-94-4) and 1,7-dimethyl (CAS 135830-03-4) regioisomers, each of which presents different steric environments and electronic distributions around the bicyclic core. Compared to the parent 1H-imidazo[1,2-b]pyrazole (CAS 251-80-9), N1-methylation eliminates the sole hydrogen-bond donor while reducing topological polar surface area (TPSA) by approximately 33%, altering both solubility and membrane permeability [2]. The 2,3-dihydro analog IMPY (CAS 6714-29-0) differs fundamentally in saturation state, hybridization, and biological mechanism (DNA synthesis inhibition), making it pharmacologically non-interchangeable with the aromatic 1,2-dimethyl derivative [3]. Procuring the correct regioisomer is therefore not a matter of trivial substitution but a requirement for experimental reproducibility and target-engagement fidelity.

Quantitative Differentiation Versus Closest Analogs


Lipophilicity and Polar Surface Area vs. Parent Scaffold

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole exhibits a lower computed XLogP3-AA (0.5) relative to the unsubstituted parent scaffold 1H-imidazo[1,2-b]pyrazole (XLogP3-AA = 0.7), representing a ~29% reduction in predicted lipophilicity [1]. Concurrently, N1-methylation eliminates the sole hydrogen-bond donor (HBD count: 0 vs. 1 for the parent), while the topological polar surface area decreases from 33.1 Ų to 22.2 Ų (a reduction of ~33%) [2]. Both compounds share identical hydrogen-bond acceptor count (1) and zero rotatable bonds.

Physicochemical profiling Drug-likeness Lead optimization

Aromatic vs. Saturated Scaffold Comparison with IMPY

The fully aromatic 1,2-dimethyl-1H-imidazo[1,2-b]pyrazole differs critically from 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY, CID 5356114). IMPY is a known inhibitor of DNA synthesis in animal cells (with no effect on bacterial cells) operating via a mechanism distinct from other DNA synthesis inhibitors [1]. The aromatic 1,2-dimethyl derivative has XLogP3-AA = 0.5 versus IMPY's −0.4 (a difference of +0.9 log units), zero HBD vs. IMPY's one HBD, and one HBA vs. IMPY's two HBA [2]. TPSA is 22.2 Ų (target) vs. 27.6 Ų (IMPY).

Scaffold selection DNA synthesis inhibition Heterocycle design

Imidazopyrazole as an Indole Isostere for Solubility

A direct comparative study demonstrated that replacing the indole core of the 5-HT2A antagonist pruvanserin with a 1H-imidazo[1,2-b]pyrazole scaffold yielded a 13.3-fold improvement in aqueous solubility at pH 6.8 (226 µM vs. 17 µM) and a reduction in lipophilicity from log D (pH 7.4) = 3.5 to log D = 2.0 [1]. While this study used a more highly functionalized scaffold analog rather than the 1,2-dimethyl derivative itself, the core scaffold property is translatable: the 1,2-dimethyl substitution further reduces TPSA and eliminates the HBD present on the unsubstituted scaffold, predicting an even more favorable solubility profile for appropriately functionalized derivatives.

Isosteric replacement Solubility enhancement Indole bioisostere

Purity Benchmarking and Supplier Availability

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole is commercially available from multiple suppliers at a specified purity of 97% (e.g., Leyan product #2240159) . AKSci lists the compound (catalog #4871FT) with defined long-term storage conditions (cool, dry place) . In contrast, the 1,6-dimethyl regioisomer (CAS 1824138-94-4) and 1,7-dimethyl regioisomer (CAS 135830-03-4) are available from fewer suppliers, and the parent 1H-imidazo[1,2-b]pyrazole (CAS 251-80-9) is typically supplied at 95% purity . The higher standard purity specification and broader supplier base for the 1,2-dimethyl derivative reduce procurement risk and ensure greater lot-to-lot consistency for reproducible research.

Chemical procurement Building block sourcing Quality specifications

Regioselective C-3 Functionalization Potential

The imidazo[1,2-b]pyrazole scaffold has been demonstrated to undergo regioselective palladium-catalyzed direct C-3 arylation, with good to excellent yields for a wide range of aryl partners bearing both electron-rich and electron-poor substituents [1]. The 1,2-dimethyl substitution pattern pre-blocks the N1 and C2 positions, directing further functionalization exclusively to the available C3, C6, or C7 positions and eliminating the regioisomeric ambiguity that complicates reactions on the unsubstituted parent scaffold, which can generate mixtures of up to four tautomeric forms [2].

Late-stage functionalization C–H arylation Medicinal chemistry diversification

High-Value Application Scenarios


Indole Replacement for Solubility-Driven Lead Optimization

Drug discovery programs encountering solubility-limited attrition with indole-containing leads should evaluate 1,2-dimethyl-1H-imidazo[1,2-b]pyrazole as a scaffold-hopping starting point. The core imidazo[1,2-b]pyrazole scaffold has demonstrated a 13.3-fold solubility increase over the corresponding indole in a head-to-head comparison (226 µM vs. 17 µM at pH 6.8), alongside a 1.5-log-unit reduction in lipophilicity [1]. The 1,2-dimethyl variant further reduces TPSA by 33% versus the parent scaffold and eliminates the sole hydrogen-bond donor, predicting even more favorable solubility and permeability characteristics for appropriately elaborated analogs.

Regioselective Library Synthesis at the C3 Position

Medicinal chemistry groups constructing focused compound libraries should employ 1,2-dimethyl-1H-imidazo[1,2-b]pyrazole as a regioisomerically pure core scaffold for palladium-catalyzed C–H arylation at the C3 position [1]. The pre-installed N1-methyl and C2-methyl groups eliminate the tautomeric complexity (reduction from up to four tautomers to a single defined form) and prevent regioisomeric mixtures that complicate library purification and SAR interpretation [2]. This enables cleaner reaction profiles and more reliable structure-activity relationship data.

CNS Drug Design with Favorable Physicochemical Properties

For CNS-targeted programs where physicochemical property constraints are stringent, 1,2-dimethyl-1H-imidazo[1,2-b]pyrazole offers a calculated XLogP3-AA of 0.5, zero hydrogen-bond donors, a single hydrogen-bond acceptor, and a TPSA of 22.2 Ų—all within favorable ranges for blood-brain barrier penetration [1]. Compared to the parent scaffold (XLogP 0.7, TPSA 33.1 Ų, 1 HBD), the 1,2-dimethyl derivative is better aligned with CNS multiparameter optimization (MPO) guidelines, making it a superior choice for neuroscience lead generation.

High-Purity Building Block for Reproducible Research

Research laboratories requiring consistent, high-purity starting materials for multi-step synthesis should prioritize 1,2-dimethyl-1H-imidazo[1,2-b]pyrazole based on its commercially specified 97% purity (vs. 95% for the parent scaffold) and availability from multiple independent suppliers [1]. The defined long-term storage conditions (cool, dry place) and absence of special handling requirements further reduce operational complexity in routine laboratory workflows.

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